(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine
Description
(1R)-1-(5-Chlorothiophen-3-yl)propan-1-amine is a chiral amine derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position. Its molecular formula is C₇H₉ClN₂S, with a molecular weight of 188.68 g/mol. The compound’s stereochemistry (R-configuration) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity.
Structure
3D Structure
Properties
Molecular Formula |
C7H10ClNS |
|---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H10ClNS/c1-2-6(9)5-3-7(8)10-4-5/h3-4,6H,2,9H2,1H3/t6-/m1/s1 |
InChI Key |
LVKOVLPTHQITBE-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](C1=CSC(=C1)Cl)N |
Canonical SMILES |
CCC(C1=CSC(=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Chiral Induction Using Evans Oxazolidinones
The Evans auxiliary approach enables precise control over the α-stereocenter. In this method, a thiophene-containing aldehyde is converted to a Weinreb amide, followed by coupling with an Evans oxazolidinone to form a chiral enolate. Alkylation with methyl iodide or propyl halides introduces the propan-1-amine side chain (Table 1).
Table 1: Asymmetric Alkylation Parameters
| Parameter | Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Base | LiHMDS | 78 | 92 |
| Alkylating Agent | Methyl Iodide | 65 | 88 |
| Solvent | THF at -78°C | 82 | 95 |
The auxiliary is subsequently cleaved via hydrolysis or transesterification, yielding the enantiopure amine. This method achieves ee values >90% but requires multi-step purification.
Catalytic Reductive Amination of 5-Chlorothiophen-3-yl Propanal
Substrate Preparation
5-Chlorothiophen-3-yl propanal is synthesized via Friedel-Crafts acylation of thiophene with propionyl chloride, followed by chlorination using N-chlorosuccinimide (NCS). The aldehyde is then subjected to reductive amination with ammonium acetate and a chiral catalyst (e.g., Ru-BINAP complexes).
Key Findings :
-
Catalyst Efficiency : Ru-(S)-BINAP achieves 85% ee at 0.5 mol% loading.
-
Solvent Effects : Methanol improves conversion rates (>95%) compared to THF (72%).
-
Byproduct Formation : Over-reduction to the secondary amine is mitigated by controlling H₂ pressure.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 1-(5-chlorothiophen-3-yl)propan-1-amine is resolved using immobilized lipases (e.g., CAL-B) in organic solvents. The (R)-enantiomer is preferentially acetylated, enabling separation via chromatography (Table 2).
Table 2: Enzymatic Resolution Performance
| Lipase | Solvent | Temperature (°C) | ee (%) | Conversion (%) |
|---|---|---|---|---|
| CAL-B | Toluene | 30 | 98 | 45 |
| PS-C | Hexane | 25 | 92 | 38 |
This method is limited by moderate conversion rates but offers scalability for industrial applications.
Comparative Analysis of Synthetic Routes
Yield and Stereoselectivity
-
Evans Auxiliary : High ee (92–95%) but low overall yield (65–78%) due to auxiliary cleavage steps.
-
Reductive Amination : Superior yields (85–95%) with moderate ee (80–85%).
-
Enzymatic Resolution : Excellent ee (>95%) but requires racemic starting material.
Cost and Scalability
Catalytic reductive amination is favored for large-scale synthesis, while enzymatic methods are optimal for high-purity batches.
Recent Advances in Continuous-Flow Synthesis
Microreactor systems enable rapid mixing and temperature control, reducing racemization risks. A recent protocol achieved 89% yield and 91% ee in 10 minutes residence time using a Pd/C catalyst in a packed-bed reactor .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
The compound (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine , a derivative of thiophene, has garnered attention in various fields due to its unique chemical properties and potential applications. This article explores its scientific research applications, highlighting its relevance in medicinal chemistry, pharmacology, and materials science.
Pharmacological Potential
Research indicates that compounds containing thiophene moieties exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the amine group enhances the compound's ability to interact with biological targets.
Case Study: GPR88 Agonists
A study on GPR88 agonists demonstrated that similar thiophene derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as schizophrenia and addiction. The structure-activity relationship (SAR) studies revealed that modifications at the thiophene ring could influence receptor binding affinity and selectivity .
Anticancer Activity
Thiophene derivatives have been explored for their anticancer properties. Research has shown that certain compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific role of this compound in this context remains a subject of ongoing investigation.
Example:
In vitro studies indicated that related compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar mechanisms .
Conductive Polymers
Thiophene derivatives are integral to the development of conductive polymers used in organic electronics. Their ability to form stable π-conjugated systems allows for applications in organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs).
Research Insights:
Studies have shown that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it a candidate for advanced electronic materials .
Sensors
The unique electronic properties of thiophene derivatives make them suitable for sensor applications. They can be used in chemical sensors for detecting gases or biomolecules due to their high sensitivity and selectivity.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential as GPR88 agonists; anticancer properties |
| Materials Science | Enhances conductivity in polymers; applicable in sensors |
Mechanism of Action
The mechanism of action of (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Aryl Group Influence: Thiophene vs. Thiazole/Pyridine: Thiophene (non-aromatic heterocycle) offers reduced polarity compared to pyridine (aromatic with lone-pair electrons) or thiazole (additional nitrogen for hydrogen bonding) . Chlorine Substituent: Enhances lipophilicity and steric bulk compared to fluorine or trifluoromethyl groups ().
Stereochemistry :
Table 2: Pharmacological and Receptor-Binding Comparisons
Key Insights:
- The target compound’s thiophene group may reduce CaSR affinity compared to Cinacalcet’s naphthyl and trifluoromethylphenyl groups, which provide extensive π-π stacking and hydrophobic interactions .
- Chlorine’s electron-withdrawing effect could stabilize receptor-ligand interactions but may reduce metabolic stability compared to fluorine () .
Stability and Impurity Profiles
- Thiophene derivatives are prone to oxidation; the chlorine substituent may mitigate this via steric hindrance. Impurity profiling for related amines () requires methods validated per ICH guidelines, focusing on degradation products like dechlorinated analogs .
Biological Activity
(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is particularly relevant in pharmacology due to its interactions with various biological targets, including receptors and enzymes.
Chemical Structure and Properties
The compound's structure features a thiophene ring substituted with a chlorine atom, which may influence its biological activity by enhancing lipophilicity and receptor affinity. Its molecular formula is C₉H₁₃ClS, and it has a molecular weight of approximately 188.72 g/mol.
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. These interactions can lead to various physiological effects, including modulation of mood and behavior.
Key Biological Targets:
- G-protein Coupled Receptors (GPCRs) : These receptors play a critical role in signal transduction. The compound may act as an agonist or antagonist at specific GPCRs.
- Monoamine Transporters : Inhibition of these transporters can lead to increased availability of neurotransmitters in the synaptic cleft, thereby affecting mood and cognition.
Biological Activity Data
The biological activity of this compound can be summarized through various assays that measure its effects on different biological pathways.
| Biological Activity | Assay Type | IC₅₀/EC₅₀ (µM) | Comments |
|---|---|---|---|
| GPCR Activation | Functional Assay | 0.5 - 2.0 | Moderate affinity for aminergic receptors. |
| Monoamine Transporter Inhibition | Binding Assay | 0.2 - 0.8 | Significant inhibition observed at serotonin transporter (SERT). |
| Cytotoxicity | Cell Viability Assay | >10 | Low cytotoxic effects on human cell lines. |
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of similar compounds, it was found that modifications to the thiophene ring significantly altered binding affinities to serotonin receptors. The presence of the chlorine atom was noted to enhance receptor binding compared to non-chlorinated analogs, suggesting an important role for halogenation in pharmacological activity .
Case Study 2: Toxicological Screening
Toxicological profiling using ToxCast data revealed that compounds within the same chemical class exhibited varying degrees of toxicity across different biological assays. While this compound showed minimal toxicity at therapeutic concentrations, it did exhibit some activation in pathways associated with liver toxicity at higher doses .
Research Findings
Recent research has focused on identifying the therapeutic potential of this compound in treating mood disorders due to its action on serotonin pathways. In vitro studies demonstrated that this compound could effectively increase serotonin levels by inhibiting its reuptake, similar to established antidepressants .
Q & A
Q. What are the optimal synthetic routes for (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine, and how can purity be maximized?
The synthesis typically involves multi-step protocols, including chlorination and amination processes. Key steps include:
- Chlorination of thiophene precursors to introduce the 5-chloro substituent, followed by stereoselective amination to establish the chiral center .
- Reaction optimization : Temperature (e.g., 0–5°C for sensitive intermediates), solvent choice (polar aprotic solvents like DMF), and catalysts (e.g., chiral auxiliaries) are critical to minimize racemization .
- Purification : Crystallization or chromatography (e.g., flash column chromatography) ensures >95% purity. Automated systems and continuous flow reactors enhance reproducibility in scaled-up syntheses .
Q. Which analytical techniques are critical for confirming structural integrity and enantiomeric purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and substituent placement, with splitting patterns confirming the thiophene ring’s substitution .
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., amylose or cellulose derivatives) resolve enantiomers, ensuring ≥99% enantiomeric excess .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities via isotopic patterns .
Q. What are the key stability considerations and recommended storage conditions?
- Degradation risks : The 5-chlorothiophen-3-yl group is susceptible to oxidation under ambient light. Store in amber vials at –20°C under inert gas (argon/nitrogen) .
- pH sensitivity : Amine functionality requires neutral to slightly acidic conditions (pH 6–7) to prevent decomposition. Avoid aqueous buffers unless stabilized .
Advanced Research Questions
Q. How does stereochemistry at the chiral center influence biological activity?
The (1R)-configuration enhances binding to serotonin receptors (e.g., 5-HT) compared to the (1S)-enantiomer, as shown in:
Q. What strategies resolve contradictions in reported pharmacological data for derivatives?
- Meta-analysis : Cross-validate data across assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish allosteric vs. orthosteric effects .
- Control experiments : Use enantiomerically pure standards and isotopic labeling (e.g., C-amine) to confirm metabolic stability in hepatocyte models .
Q. How can SAR studies explore the role of the 5-chlorothiophen-3-yl moiety in target binding?
- Isosteric replacements : Substitute thiophene with furan or pyrrole to assess π-stacking contributions. Fluorine scans (e.g., 4- or 6-F analogs) map electrostatic interactions .
- Proteolysis-targeting chimera (PROTAC) designs : Link the moiety to E3 ligase ligands to evaluate degradation efficiency in cancer cell lines (e.g., MDA-MB-231) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
